Thebainone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

467-98-1 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-10-12(20)4-5-13(18)14(19)9-11-3-6-15(22-2)17(21)16(11)18/h3-6,13-14,21H,7-10H2,1-2H3/t13-,14+,18-/m0/s1 |

InChI Key |

SLJDAVMWFVYEFI-IYOUNJFTSA-N |

SMILES |

CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |

Isomeric SMILES |

CN1CC[C@]23CC(=O)C=C[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O |

Canonical SMILES |

CN1CCC23CC(=O)C=CC2C1CC4=C3C(=C(C=C4)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and structure of Thebainone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thebainone, also known as this compound A, is a morphinan (B1239233) alkaloid and a key intermediate in the biosynthesis and chemical synthesis of various opioids. Structurally, it is a tetracyclic compound featuring a partially saturated phenanthrene (B1679779) ring system with an ether linkage, a ketone, a hydroxyl group, a methoxy (B1213986) group, and a tertiary amine. Its strategic importance lies in its role as a precursor to more complex and pharmacologically significant molecules such as morphine and codeine. This guide provides an in-depth overview of the chemical structure, properties, and synthesis of this compound, tailored for professionals in the fields of chemical research and drug development.

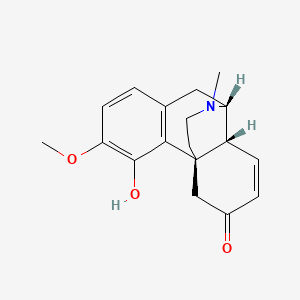

Chemical Structure

The chemical structure of this compound is characterized by the morphinan skeleton. The IUPAC name is 7,8-Didehydro-4-hydroxy-3-methoxy-17-methylmorphinan-6-one.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₃ | [1] |

| Molecular Weight | 299.36 g/mol | [1] |

| CAS Registry Number | 467-98-1 | [1] |

| Appearance | Crystals from ethyl acetate (B1210297) | [1] |

| Melting Point | 146 °C | [1] |

| Optical Rotation | [α]D²⁸ -47° (c = 1.16 in 95% alcohol) | [1] |

| Solubility | Soluble in chloroform, benzene, acetone. Sparingly soluble in ether, alcohol, methanol. 1 g dissolves in 250 mL of water and about 120 mL of boiling water. | [1] |

| IUPAC Name | 7,8-Didehydro-4-hydroxy-3-methoxy-17-methylmorphinan-6-one | [1] |

| Synonyms | This compound A | [1] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.71 | d | 8.3 | 1H | Ar-H |

| 6.64 | d | 8.3 | 1H | Ar-H |

| 6.61 | d | 10.2 | 1H | C₇-H |

| 6.09 | dd | 10.2, 2.9 | 1H | C₈-H |

| 4.68 | d | 5.9 | 1H | C₅-H |

| 3.86 | s | - | 3H | OCH₃ |

| 3.25 | m | - | 1H | C₉-H |

| 2.44 | s | - | 3H | NCH₃ |

| 1.8-3.1 | m | - | 8H | Aliphatic-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| 198.5 | C=O (C₆) |

| 145.8 | Ar-C |

| 145.2 | Ar-C |

| 142.9 | C₇ |

| 130.2 | C₈ |

| 128.5 | Ar-C |

| 124.2 | Ar-C |

| 119.5 | Ar-C |

| 114.1 | Ar-C |

| 90.1 | C₅ |

| 56.5 | OCH₃ |

| 46.8 | NCH₃ |

| 45.5 | C₁₃ |

| 42.9 | C₁₄ |

| 40.5 | C₁₀ |

| 35.8 | C₁₂ |

| 29.8 | C₁₅ |

| 22.5 | C₁₆ |

IR (Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 (broad) | O-H (hydroxyl) |

| 2900-3000 | C-H (aromatic and aliphatic) |

| 1680 | C=O (α,β-unsaturated ketone) |

| 1610, 1500 | C=C (aromatic) |

| 1280 | C-O (ether) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 299 | [M]⁺ (Molecular Ion) |

| 284 | [M - CH₃]⁺ |

| 256 | [M - C₂H₅N]⁺ |

| 242 | [M - C₃H₇N]⁺ |

| 228 | [M - C₄H₉NO]⁺ |

| 165 | Retro-Diels-Alder fragment |

Synthesis of this compound

Several synthetic routes to this compound have been developed, reflecting its importance in opioid chemistry. Key approaches include semi-synthesis from naturally occurring alkaloids and total synthesis.

Caption: Key synthetic approaches to this compound.

Experimental Protocols

Deconstructive Asymmetric Total Synthesis of (-)-Thebainone A (Dong Group)[1][2]

This enantioselective synthesis is a notable example of modern synthetic strategy, employing a rhodium-catalyzed C-C bond activation.[1][2]

Workflow Diagram

Caption: Workflow for Dong's deconstructive synthesis.

Detailed Methodology (Selected Key Steps):

-

Rh-catalyzed Enantioselective "Cut-and-Sew" Transformation: A solution of the alkene-tethered benzocyclobutenone substrate in 1,2-difluorobenzene (B135520) is heated with [Rh(COD)₂]NTf₂ and a chiral phosphine (B1218219) ligand (e.g., (R)-DTBM-segphos) at 130 °C for 48 hours.[2] The reaction mixture is then concentrated and purified by column chromatography to yield the tetracyclic intermediate.[2]

-

Deconstructive C-O Bond Cleavage and Nitrogen Installation: The tetracyclic intermediate is first reduced with LiAlH₄, followed by acetate protection and in situ ketal removal. The resulting ketone is then subjected to conditions that facilitate the cleavage of the C-O bond and subsequent installation of the nitrogen moiety to form the morphinan core.

-

Final α,β-Desaturation: The saturated ketone precursor is treated with a palladium catalyst system, such as Pd(TFA)₂/DMSO, to introduce the α,β-unsaturation, affording (-)-Thebainone A.[2]

Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition (Metz Group)[3]

This 22-step synthesis from isovanillin features an intramolecular nitrone cycloaddition and a Heck cyclization as key transformations.[3]

Logical Relationship Diagram

Caption: Logical flow of the Metz total synthesis.

Detailed Methodology (Selected Key Steps):

-

Intramolecular Heck Reaction: The synthesis commences with the preparation of a suitable precursor from isovanillin, which then undergoes an intramolecular Heck reaction to form a key spiro lactone intermediate.

-

Nitrone Formation and Cycloaddition: The spiro lactone is deprotected to reveal a keto-aldehyde, which is treated with N-methylhydroxylamine. This in situ forms a nitrone that undergoes a diastereoselective intramolecular cycloaddition to yield an isoxazolidine intermediate.

-

Final Transformations: The isoxazolidine is then converted through a series of steps, including reductive cleavage and functional group manipulations, to afford (±)-Thebainone A.

Conclusion

This compound remains a molecule of significant interest to synthetic and medicinal chemists. Its complex architecture has served as a benchmark for the development of new synthetic methodologies. The detailed chemical and structural information provided in this guide is intended to support ongoing research and development efforts in the field of opioid chemistry, from fundamental synthetic explorations to the development of novel therapeutic agents.

References

Thebainone as a precursor in opioid synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Thebainone, a morphinan (B1239233) alkaloid, serves as a critical intermediate in the semi-synthesis of a wide array of clinically significant opioids. Its strategic position in synthetic pathways allows for the production of vital analgesics and antagonists. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing its chemical properties, synthesis pathways, and the experimental protocols for its conversion into key opioid therapeutics. The information is tailored for professionals in pharmaceutical research and development, offering a core understanding of the chemical transformations involving this pivotal compound.

Chemical and Physical Properties

This compound (CAS Registry Number: 467-98-1), also known as this compound-A, is a crystalline solid with the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.36 g/mol .[1][2] It is soluble in chloroform, benzene, and acetone, and sparingly soluble in ether, alcohol, and methanol.[1] One gram of this compound dissolves in approximately 250 ml of water.[1]

Table 1: Physicochemical Properties of this compound and Related Opioids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thebaine | 115-37-7 | C₁₉H₂₁NO₃ | 311.37 |

| This compound | 467-98-1 | C₁₈H₂₁NO₃ | 299.36 |

| Codeine | 76-57-3 | C₁₈H₂₁NO₃ | 299.36 |

| Morphine | 57-27-2 | C₁₇H₁₉NO₃ | 285.3 |

| Hydrocodone | 125-29-1 | C₁₈H₂₁NO₃ | 299.36 |

| Oxycodone | 76-42-6 | C₁₈H₂₁NO₄ | 315.36 |

Sources:[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

Synthesis of Opioids via this compound Intermediates

This compound is a key intermediate in the synthesis of several semi-synthetic opioids, most notably hydrocodone and oxycodone, starting from the natural opium alkaloid thebaine. The general synthetic strategy involves the conversion of thebaine to an intermediate which is then transformed into the target opioid.

From Thebaine to Hydrocodone

A common pathway for the synthesis of hydrocodone from thebaine involves the formation of a this compound-related intermediate. One-pot procedures have been developed to streamline this conversion, often utilizing palladium catalysis.[28][29] These methods are comparable to two-step protocols that involve the diimide reduction of thebaine followed by acid-catalyzed hydrolysis.[28][29]

Caption: Two-step conversion of thebaine to hydrocodone.

From Thebaine to Oxycodone

The synthesis of oxycodone from thebaine typically proceeds through the intermediate 14-hydroxycodeinone.[30][31] This process involves the oxidation of thebaine, followed by the reduction of the resulting enone.[30][31][32]

Caption: Synthesis of oxycodone from thebaine.

Experimental Protocols

The following are detailed experimental protocols for key transformations in the synthesis of opioids from thebaine, with a focus on the formation of hydrocodone and oxycodone.

Protocol 1: One-Pot Synthesis of Hydrocodone from Thebaine

This protocol is based on the palladium-catalyzed conversion of thebaine in an aqueous medium.[28][29][33][34][35]

Materials:

-

Thebaine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tetrahydrofuran (THF), aqueous

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve thebaine in aqueous THF.

-

Add Palladium(II) acetate to the solution.

-

Stir the reaction mixture, which leads to the formation of an intermediate.

-

Immediately treat the reaction mixture with 1 atmosphere of hydrogen gas.

-

Continue stirring until the reaction is complete, yielding hydrocodone.

-

Isolate and purify the hydrocodone product.

Table 2: Quantitative Data for Hydrocodone Synthesis from Thebaine

| Method | Precursor | Product | Catalyst | Yield (%) | Reference |

| One-Pot Synthesis | Thebaine | Hydrocodone | Pd(OAc)₂ | Not explicitly stated, but described as "efficient" | [28][29][35] |

| Two-Step Protocol | Thebaine | Hydrocodone | Diimide, Acid | Comparable to one-pot method | [28][29] |

Protocol 2: Synthesis of Oxycodone from Thebaine

This protocol describes a two-step synthesis involving the oxidation of thebaine to 14-hydroxycodeinone, followed by catalytic hydrogenation.[30][31]

Step 1: Oxidation of Thebaine to 14-Hydroxycodeinone

Materials:

-

Thebaine

-

Hydrogen peroxide (H₂O₂)

-

Formic acid (HCOOH)

-

Water

-

Isopropyl alcohol (iPrOH)

Procedure:

-

Treat thebaine with a mixture of hydrogen peroxide and formic acid in water and isopropyl alcohol.

-

Maintain the reaction temperature at 0-5°C for 2 hours.

-

Increase the temperature to 45°C and continue the reaction for 3 hours.

-

The reaction yields 14-hydroxycodeinone.

Step 2: Catalytic Hydrogenation of 14-Hydroxycodeinone to Oxycodone

Materials:

-

14-Hydroxycodeinone

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric acid (HCl) in iPrOH

Procedure:

-

Subject the 14-hydroxycodeinone intermediate to catalytic hydrogenation using 5% Pd/C as the catalyst.

-

Conduct the reaction under a hydrogen pressure of 30-40 psi at room temperature for 20 hours.

-

The reduction yields oxycodone base.

-

To obtain the hydrochloride salt, treat the oxycodone base with concentrated HCl in isopropyl alcohol.

Table 3: Quantitative Data for Oxycodone Synthesis from Thebaine

| Step | Precursor | Product | Reagents/Catalyst | Yield (%) | Reference |

| 1. Oxidation | Thebaine | 14-Hydroxycodeinone | H₂O₂, HCOOH | 90 | [31] |

| 2. Reduction | 14-Hydroxycodeinone | Oxycodone | H₂, 5% Pd/C | High | [30][31] |

| Overall | Thebaine | Oxycodone | - | ~11% (from a multi-step total synthesis) | [36][37] |

Biocatalytic and Chemoenzymatic Approaches

Recent advancements have focused on developing more sustainable and efficient biocatalytic and chemoenzymatic routes for opioid synthesis.[38][39][40][41] Engineered microorganisms, such as E. coli and yeast, have been developed to express the necessary enzymes for the conversion of thebaine and other precursors into valuable opioids like codeine and hydrocodone.[38][39][40] These methods offer the potential for greener and more controlled manufacturing processes. For instance, the complete biosynthesis of hydrocodone from sugar has been demonstrated in engineered yeast, involving 23 enzyme activities.[38][39]

Caption: Biosynthesis of hydrocodone in engineered yeast.

Conclusion

This compound and its precursor, thebaine, are central to the synthetic production of a significant portion of the world's opioid supply. The chemical pathways from these starting materials to essential medicines like hydrocodone and oxycodone are well-established, with ongoing research focusing on improving efficiency, yield, and sustainability through methods like one-pot syntheses and biocatalysis. The detailed protocols and quantitative data presented in this guide provide a valuable resource for professionals engaged in the research, development, and manufacturing of opioid pharmaceuticals. A thorough understanding of these synthetic routes is crucial for innovation in drug development and for ensuring a stable and safe supply of these critical medications.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C18H21NO3 | CID 11055653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. THEBAINE CAS#: 115-37-7 [m.chemicalbook.com]

- 5. CAS 125-29-1: Hydrocodone | CymitQuimica [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Hydrocodone USP Reference Standard CAS 125-29-1 Sigma-Aldrich [sigmaaldrich.com]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Codeine - Wikipedia [en.wikipedia.org]

- 16. Oxycodone analyticalstandard 124-90-3 [sigmaaldrich.com]

- 17. Thebaine | 115-37-7 | T-0020 | Biosynth [biosynth.com]

- 18. store.usp.org [store.usp.org]

- 19. Codeine [webbook.nist.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. store.usp.org [store.usp.org]

- 22. HYDROCODONE | 125-29-1 [chemicalbook.com]

- 23. store.usp.org [store.usp.org]

- 24. Thebaine - Wikipedia [en.wikipedia.org]

- 25. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. This compound | 467-98-1 [m.chemicalbook.com]

- 27. GSRS [gsrs.ncats.nih.gov]

- 28. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal. | Semantic Scholar [semanticscholar.org]

- 29. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. research.monash.edu [research.monash.edu]

- 31. scribd.com [scribd.com]

- 32. US9062062B1 - Synthesis of oxycodone hydrochloride - Google Patents [patents.google.com]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. US7928234B2 - Conversion of thebaine to morphine derivatives - Google Patents [patents.google.com]

- 36. chinesechemsoc.org [chinesechemsoc.org]

- 37. chinesechemsoc.org [chinesechemsoc.org]

- 38. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Complete biosynthesis of opioids in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. pubs.acs.org [pubs.acs.org]

- 41. mdpi.com [mdpi.com]

Thebainone: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thebainone, a pivotal morphinan (B1239233) alkaloid. While this compound itself is not a major accumulating natural product, it is a critical intermediate in the biosynthesis of widely used opioids. This document details the primary natural sources of its direct precursor, thebaine, the enzymatic conversion pathways leading to codeinone (B1234495) (a structural isomer of this compound), and the methodologies for isolation and quantification.

Natural Sources of Thebaine

Thebaine, the immediate precursor to the biosynthetic pathway of codeinone, is predominantly found in several species of the Papaver genus. Its concentration can vary significantly depending on the species, cultivar, and environmental conditions.

Papaver somniferum L. (Opium Poppy)

The opium poppy is the most well-known source of morphinan alkaloids. While typically cultivated for morphine or opium, specific cultivars have been developed to accumulate high concentrations of thebaine.[1][2] Thebaine serves as the biosynthetic precursor to other alkaloids like codeine and morphine within the plant.[3] The alkaloid profile, including thebaine content, is influenced by the plant's developmental stage and the specific part of the plant, with the capsules generally having the highest concentrations.[4][5]

Papaver bracteatum Lindl. (Iranian Poppy)

Papaver bracteatum is a significant natural source of thebaine, often containing it as the predominant alkaloid.[6][7] Certain strains can accumulate thebaine up to 98% of the total alkaloid content.[1] Unlike P. somniferum, P. bracteatum does not convert thebaine into morphine or codeine, making it a direct and abundant source for thebaine extraction.[8] The highest concentrations are typically found in the capsules.[7]

Genetically Engineered Microorganisms

Recent advancements in synthetic biology have enabled the production of thebaine in genetically modified microorganisms. Strains of Escherichia coli have been engineered to produce thebaine from simple sugars, offering a potential alternative to agricultural cultivation.[6]

Quantitative Data on Thebaine Content

The following table summarizes the approximate concentrations of thebaine found in various natural sources. These values can exhibit considerable variation.

| Natural Source | Plant Part | Thebaine Concentration (% dry weight) | Reference(s) |

| Papaver somniferum (high-thebaine cultivar) | Poppy Straw | > 3.0% | [1] |

| Papaver bracteatum | Capsules | Up to 5.3% | [7] |

| Papaver somniferum (typical) | Opium | 0.5 - 2.5% | [2] |

| Papaver somniferum | Poppy Seeds | Variable (ng/g to µg/g range) | [8][9] |

Biosynthesis of Codeinone from Thebaine

Thebaine is a key branch-point intermediate in the biosynthesis of morphine and codeine in Papaver somniferum. The pathway involves the conversion of thebaine to neopinone, which then isomerizes to codeinone.

Caption: Enzymatic conversion of thebaine to codeine.

This pathway is catalyzed by a series of enzymes:

-

Thebaine 6-O-demethylase (T6ODM): This enzyme catalyzes the O-demethylation of thebaine to form neopinone.[10][11]

-

Neopinone Isomerase (NISO): Neopinone is then enzymatically isomerized to codeinone by NISO.[10][12] This step was previously thought to occur spontaneously.[13][14]

-

Codeinone Reductase (COR): Codeinone is subsequently reduced by COR to produce codeine.[10]

Isolation and Purification of Thebaine

The isolation of thebaine from plant material, typically dried poppy capsules and stems (poppy straw), is a well-established process in the pharmaceutical industry.[1][15] The general workflow involves extraction, purification, and crystallization.

Caption: General workflow for thebaine isolation.

Detailed Experimental Protocol for Thebaine Isolation

The following is a generalized protocol based on common alkaloid extraction principles. Specific industrial processes are often proprietary.

1. Preparation of Plant Material:

-

Dried poppy straw from a high-thebaine content Papaver species is milled into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The milled poppy straw is treated with an aqueous solution, often with the addition of a small amount of lime (calcium hydroxide), to soften the plant material and convert the alkaloid salts into their free base form.[2][15]

-

Alternatively, an organic solvent or a basic alcoholic solution can be used for the initial extraction.[16]

-

The mixture is agitated or percolated for a sufficient time to allow the alkaloids to dissolve in the solvent.

3. Primary Purification:

-

The solid plant material is separated from the liquid extract by filtration or centrifugation.

-

The pH of the aqueous extract is adjusted to separate different alkaloids based on their isoelectric points. Thebaine is a weaker base than morphine.

-

A series of liquid-liquid extractions are performed using a water-immiscible organic solvent (e.g., toluene (B28343) or benzene) to partition the thebaine and other less polar alkaloids into the organic phase, leaving more polar impurities and other alkaloids in the aqueous phase.[16]

4. Concentration and Crystallization:

-

The organic solvent containing thebaine is concentrated under reduced pressure.

-

The concentrated solution is cooled, and thebaine is allowed to crystallize. The choice of solvent and the conditions for crystallization are critical for obtaining high purity.

-

The crystals are collected by filtration, washed with a cold solvent to remove residual impurities, and then dried.

Analytical Methods for Quantification

Accurate quantification of thebaine in plant extracts and purified samples is crucial for research and industrial applications. Chromatographic techniques are the most commonly employed methods.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (RP-HPLC-UVD) is a robust and widely used method for the quantification of thebaine.[4] A C18 column is typically used with a gradient elution of an acidified water/acetonitrile mobile phase.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the identification and quantification of thebaine, especially in complex matrices.

Conclusion

While "this compound" is a term more commonly associated with synthetic chemistry, its structural precursor, thebaine, is a naturally occurring alkaloid of significant pharmaceutical importance. Found in high concentrations in specific cultivars of Papaver somniferum and particularly in Papaver bracteatum, thebaine is the starting material for the biosynthesis of codeine and morphine, as well as the semi-synthesis of numerous other opioids. The isolation of thebaine from plant sources is a mature technology, and its subsequent enzymatic conversion to codeinone is a key step in the natural biosynthetic pathway. A thorough understanding of these processes is essential for researchers and professionals in drug development and natural product chemistry.

References

- 1. WO2009109012A1 - Papaver somniferum with high concentration of thebaine - Google Patents [patents.google.com]

- 2. US6067749A - Papaver somniferum strain with high concentration of thebaine and oripavine - Google Patents [patents.google.com]

- 3. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.openagrar.de [ojs.openagrar.de]

- 5. researchgate.net [researchgate.net]

- 6. Thebaine - Wikipedia [en.wikipedia.org]

- 7. ojs.openagrar.de [ojs.openagrar.de]

- 8. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]

- 9. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of thebaine 6-O-demethylase from the morphine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US6723894B2 - Production of thebaine and oripavine - Google Patents [patents.google.com]

- 16. extractionmagazine.com [extractionmagazine.com]

Spectroscopic Profile of Thebainone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thebainone, a key intermediate in the synthesis of morphine and other opioids. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and analytical chemistry.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of (-)-thebainone A. This data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts for (-)-Thebainone A

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.72 | d | 8.2 |

| H-2 | 6.66 | d | 8.2 |

| H-5 | 4.70 | d | 5.4 |

| H-6α | 2.34-2.27 | m | |

| H-6β | 3.14 | ddd | 14.2, 5.4, 3.0 |

| H-7 | 6.07 | d | 10.1 |

| H-8 | 6.64 | d | 10.1 |

| H-9 | 3.32 | s | |

| H-10α | 2.15 | ddd | 18.8, 12.6, 5.2 |

| H-10β | 2.65 | dt | 18.8, 4.2 |

| H-13 | 3.61 | d | 5.2 |

| H-14 | 3.02-2.96 | m | |

| H-17 (N-CH₃) | 2.44 | s | |

| OCH₃ | 3.86 | s |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for (-)-Thebainone A

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 119.4 |

| C-2 | 120.6 |

| C-3 | 142.3 |

| C-4 | 145.8 |

| C-5 | 91.7 |

| C-6 | 45.1 |

| C-7 | 126.9 |

| C-8 | 147.2 |

| C-9 | 59.3 |

| C-10 | 35.9 |

| C-11 | 127.8 |

| C-12 | 132.7 |

| C-13 | 47.2 |

| C-14 | 43.1 |

| C-16 | 208.7 |

| C-17 (N-CH₃) | 42.8 |

| OCH₃ | 56.5 |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Peaks for (-)-Thebainone A

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3354 | O-H stretch (Phenolic) |

| 2925, 2853 | C-H stretch (Aliphatic) |

| 1678 | C=O stretch (α,β-unsaturated ketone) |

| 1612, 1504 | C=C stretch (Aromatic) |

| 1278 | C-O stretch (Phenolic) |

| 1118 | C-O stretch (Ether) |

Sample Preparation: Thin film

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (-)-Thebainone A

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 299.1521 | 299.1516 |

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of alkaloids and other organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformed. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the this compound sample is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform or methanol), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid (0.1%) to promote protonation.

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is used.

Parameters:

-

Ionization Mode: Positive ESI is typically used for alkaloids.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: Typically scanned from m/z 100 to 1000.

-

Data Acquisition: Data is acquired in centroid mode.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a purified compound like this compound.

Thebainone: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Thebainone, a key intermediate in the biosynthesis of several morphinan (B1239233) alkaloids. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Core Compound Information

This compound, a tetracyclic alkaloid, is a crucial precursor in the biosynthesis of morphine and codeine.[1] Its chemical and physical properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 467-98-1 | |

| Molecular Formula | C₁₈H₂₁NO₃ | |

| Molecular Weight | 299.36 g/mol | |

| IUPAC Name | (9R,13R,14R)-4-hydroxy-3-methoxy-17-methyl-12-oxa-17-azapentacyclo[7.5.3.0¹,¹³.0²,⁷.0⁸,¹²]heptadeca-2,4,6-trien-10-one |

Synthetic Protocols

The asymmetric total synthesis of (-)-Thebainone A has been achieved through a deconstructive strategy, providing a notable advancement in the chemical synthesis of morphine-family alkaloids.[2][3][4]

Deconstructive Asymmetric Total Synthesis of (-)-Thebainone A

This synthetic route is characterized by an efficient construction of the fused A/B/C rings and the quaternary center of the natural product.[1][2][3] The key transformations involve a rhodium-catalyzed asymmetric "cut-and-sew" reaction and a boron-mediated ether bond cleavage.[1][2][3][4] The overall process is completed in 13 to 14 steps from commercially available starting materials.[1]

Key Experimental Steps:

-

Rhodium-Catalyzed Asymmetric Carboacylation: This "cut-and-sew" transformation between a sterically hindered trisubstituted alkene and a benzocyclobutenone allows for the efficient construction of the fused A/B/C rings and the quaternary center of the molecule.[1][2][3] Optimized conditions have demonstrated broad substrate scope and high enantioselectivity.[2][3]

-

Boron-Mediated Ether Bond Cleavage: This step is crucial for the deconstructive strategy, enabling the formation of key intermediates.[2][3]

-

Stereoselective Reduction: The reduction of a ketone intermediate is achieved with high stereoselectivity using lithium aluminum hydride (LiAlH₄).[1]

-

α,β-Desaturation: The final step to introduce the enone in the C ring of this compound A is accomplished via α,β-desaturation of the corresponding ketone.[1]

Biological Activity and Signaling Pathways

This compound and its derivatives primarily exert their biological effects through interaction with opioid receptors, particularly the mu-opioid receptor.

Mu-Opioid Receptor Agonism

Thebaine-derived compounds have been synthesized and shown to act as mu-opioid receptor agonists.[5] The activation of the mu-opioid receptor is known to mediate the analgesic and addictive properties of opioids like morphine.[6]

Downstream Signaling Cascade

Activation of the mu-opioid receptor initiates a phosphoinositide 3-kinase (PI3K)-dependent signaling cascade. This leads to the stimulation of several downstream effectors, including:

-

Akt (Protein Kinase B): A serine/threonine protein kinase involved in promoting cell survival and protecting neurons from apoptosis.[6]

-

p70 S6 Kinase (S6K): A kinase that plays a role in translational control and cell growth.[6]

-

4E-BP1 and 4E-BP2: These are repressors of mRNA translation. Their phosphorylation, stimulated by mu-opioid receptor activation, impairs their ability to bind to the translation initiation factor eIF-4E, thereby influencing protein synthesis.[6]

This signaling pathway is implicated in neuronal survival, synaptic plasticity, and translational control.[6]

Analytical Methodologies

The quantitative and qualitative analysis of this compound and related alkaloids is essential for quality control and research purposes. Chromatographic methods are well-suited for this.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust RP-HPLC with UV detection method can be employed for the quantification of this compound.

-

Column: RP-C18 monolithic column.

-

Mobile Phase: Gradient elution using a mixture of trifluoroacetic acid and formic acid in water and acetonitrile.

-

Detection: UV detection at 285 nm.

This method is suitable for routine quality assessment and can be adapted for HPLC-MS for further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For qualitative analysis and identification of this compound and its impurities, GC-MS is a powerful technique. This method is particularly effective for the analysis of the free base form of the alkaloid.

References

- 1. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological activity of thebaine-derived mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Isomers of Thebainone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thebainone is a morphinan (B1239233) alkaloid and a key intermediate in the biosynthesis of morphine and other related opioids. Its complex stereochemical architecture gives rise to a number of isomers, each with unique chemical and potentially pharmacological properties. Understanding the stereochemistry and isomeric landscape of this compound is crucial for the development of novel analgesics and for the total synthesis of morphinan alkaloids. This technical guide provides a comprehensive overview of the known isomers of this compound, their stereochemistry, methods of synthesis, and available analytical data.

This compound: Core Structure and Stereochemistry

The core structure of this compound is a pentacyclic morphinan skeleton. The molecule possesses several chiral centers, leading to the possibility of multiple stereoisomers. The naturally occurring and most studied isomer is (-)-thebainone A. The absolute configuration of (-)-thebainone A has been unequivocally established through modern asymmetric total synthesis and X-ray crystallography of its derivatives.[1]

Known Isomers of this compound

Historical and recent studies have identified several isomers of this compound. These isomers primarily differ in the stereochemistry at specific carbon atoms and the position of the double bond in the C-ring. The main identified isomers are:

-

This compound A

-

This compound B

-

This compound C

-

β-Thebainone

The isomeric relationships can be visualized as follows:

References

The Role of Thebaine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thebaine, a pentacyclic alkaloid isolated from the opium poppy (Papaver somniferum), is a critical precursor in the biosynthesis of several morphinan (B1239233) alkaloids, including the widely used analgesics codeine and morphine. While not used therapeutically itself due to its stimulant and convulsive properties, thebaine serves as a key starting material for the semi-synthesis of numerous opioid pharmaceuticals.[1] A thorough understanding of its metabolic fate is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel opioid-based therapeutics.

This technical guide provides an in-depth exploration of the core metabolic pathways of thebaine, focusing on the enzymatic conversions leading to the formation of key intermediates. It addresses a common point of confusion regarding the term "thebainone," clarifying its identity and distinguishing it from the natural metabolites of thebaine. This document summarizes key quantitative data, outlines experimental protocols for the analysis of thebaine metabolism, and provides visual representations of the biochemical pathways and experimental workflows.

Clarification of "this compound" Terminology

A critical point of clarification is the distinction between "this compound" and the actual intermediates in the natural metabolic pathway of thebaine. Scientific literature reveals that This compound is not a direct metabolite of thebaine in Papaver somniferum . The primary metabolic route proceeds through the formation of neopinone (B3269370) and its isomer codeinone (B1234495) .

The term "this compound" is often associated with This compound-A , a synthetic compound that has been utilized as a precursor in the total synthesis of morphine and codeine.[2][3][4][5][6] The chemical structure of this compound is distinct from that of neopinone and codeinone. This guide will focus on the naturally occurring metabolic pathway of thebaine.

The Metabolic Pathway of Thebaine

The conversion of thebaine to morphine in Papaver somniferum is a multi-step enzymatic process. The pathway is characterized by two main routes, a major and a minor pathway, both of which ultimately lead to the production of morphine.[7]

The Major Biosynthetic Pathway

The predominant route for thebaine metabolism involves its initial conversion to neopinone, followed by isomerization to codeinone, which is then reduced to codeine. Finally, codeine is demethylated to yield morphine.[7]

The key enzymes involved in this pathway are:

-

Thebaine 6-O-demethylase (T6ODM): A non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase that catalyzes the 6-O-demethylation of thebaine to produce neopinone.[7]

-

Neopinone Isomerase (NISO): An enzyme belonging to the pathogenesis-related 10 (PR10) protein family that catalyzes the isomerization of neopinone to codeinone.[8][9]

-

Codeinone Reductase (COR): An NADPH-dependent enzyme that reduces the C6 keto group of codeinone to a hydroxyl group, forming codeine.

-

Codeine O-demethylase (CODM): Another non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase responsible for the 3-O-demethylation of codeine to morphine.[7]

The Minor Biosynthetic Pathway

A secondary, less prominent pathway for thebaine metabolism involves its initial 3-O-demethylation to oripavine. Oripavine is then converted to morphinone (B1233378), which is subsequently reduced to morphine.[7]

The enzymes involved in this minor route include:

-

Codeine O-demethylase (CODM): This enzyme can also act on thebaine, catalyzing its 3-O-demethylation to oripavine.[7]

-

Thebaine 6-O-demethylase (T6ODM): T6ODM can also catalyze the 6-O-demethylation of oripavine to morphinone.

-

Codeinone Reductase (COR): COR can reduce morphinone to morphine.

Quantitative Data on Thebaine Metabolism

The efficiency of the enzymatic steps in thebaine metabolism is crucial for both natural alkaloid production in the poppy and for engineered microbial systems. The following table summarizes key quantitative data available in the literature.

| Enzyme | Substrate | Product | Organism/System | Km (µM) | kcat (s⁻¹) | Vmax | Yield/Productivity | Reference(s) |

| T6ODM | Thebaine | Neopinone | P. somniferum | 20 ± 7 | N/A | N/A | N/A | |

| CODM | Thebaine | Oripavine | P. somniferum | 42 ± 8 | N/A | N/A | ~2.8-fold increase in oripavine production in engineered E. coli with CODM mutants. | [7] |

| CODM | Codeine | Morphine | Engineered E. coli | N/A | N/A | N/A | ~1.3-fold increase in morphine production with CODM mutants. | [7] |

| NISO | Neopinone | Codeinone | Engineered Yeast | N/A | N/A | N/A | Dramatically enhances formation of desired products at the expense of neopine (B1233045) and neomorphine accumulation. | [8] |

| COR | Codeinone | Codeine | P. somniferum | N/A | N/A | N/A | N/A |

Experimental Protocols

This section outlines generalized methodologies for the study of thebaine metabolism. For detailed, step-by-step protocols, it is essential to consult the primary research articles cited.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of enzymes involved in thebaine metabolism.

Methodology:

-

Enzyme Expression and Purification: The genes encoding T6ODM, NISO, COR, and CODM are cloned into expression vectors and transformed into a suitable host, such as E. coli or Saccharomyces cerevisiae. The recombinant proteins are then expressed and purified using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography).

-

Assay Conditions: The purified enzyme is incubated with its substrate (e.g., thebaine for T6ODM) in a reaction buffer at a specific pH and temperature. The buffer composition typically includes co-factors necessary for enzyme activity, such as NADPH for COR and 2-oxoglutarate and Fe(II) for T6ODM and CODM.

-

Reaction Termination and Analysis: The reaction is stopped at various time points by adding a quenching agent (e.g., acid or organic solvent). The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the substrate and product concentrations.

-

Data Analysis: The initial reaction rates are calculated from the time-course data. Kinetic parameters such as Km and Vmax are determined by fitting the initial rate data to the Michaelis-Menten equation.

Whole-Cell Biotransformation

Objective: To assess the efficiency of thebaine conversion in engineered microorganisms.

Methodology:

-

Strain Engineering: A microbial host (e.g., E. coli or yeast) is genetically engineered to express the desired enzymes of the thebaine metabolic pathway.

-

Cell Culture and Induction: The engineered microbial cells are cultured in a suitable growth medium. Gene expression is induced at an appropriate cell density.

-

Biotransformation: Thebaine is added to the cell culture, and the biotransformation is carried out for a specific duration under controlled conditions (temperature, pH, aeration).

-

Sample Extraction: Samples of the culture medium and/or cell lysate are collected at different time points. The alkaloids are extracted from the samples using liquid-liquid extraction or solid-phase extraction.

-

Analysis: The concentrations of thebaine and its metabolites in the extracts are quantified using HPLC or GC-MS.

-

Yield and Productivity Calculation: The molar yield of the product from the substrate and the volumetric productivity of the biotransformation process are calculated.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid, is employed for separation.

-

Detection: UV detection at a wavelength of approximately 285 nm is suitable for these alkaloids. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The alkaloids are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.

-

Column: A capillary column with a non-polar stationary phase is typically used.

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for identification of unknown metabolites.

Visualizations

Signaling Pathways

Caption: Thebaine metabolism to morphine via major and minor pathways.

Experimental Workflow

Caption: General experimental workflow for studying thebaine metabolism.

Conclusion

The metabolism of thebaine is a well-defined enzymatic cascade that plays a central role in the biosynthesis of morphine and codeine in Papaver somniferum. A clear understanding of the key enzymes—T6ODM, NISO, COR, and CODM—and their respective roles is essential for researchers in the fields of plant biochemistry, metabolic engineering, and pharmaceutical development. It is crucial to distinguish the natural metabolic intermediates, neopinone and codeinone, from the synthetic compound this compound-A to avoid confusion. The methodologies outlined in this guide provide a framework for the quantitative analysis and further investigation of this important biochemical pathway. Future research focusing on the detailed kinetic characterization of all enzymes and the regulatory mechanisms governing this pathway will undoubtedly pave the way for novel strategies in the production of valuable opioid-based medicines.

References

- 1. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neopinone isomerase is involved in codeine and morphine biosynthesis in opium poppy | Semantic Scholar [semanticscholar.org]

- 9. The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy, Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Thebainone

An In-depth Technical Guide to Thebainone: Discovery, History, and Synthesis

Introduction

This compound, a morphinan (B1239233) alkaloid, holds a significant position in the history of opioid chemistry. While not a therapeutic agent itself, its structural relationship to morphine and codeine has made it a key intermediate in the total synthesis of these medically important analgesics. This document provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, with a focus on the technical details relevant to researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound's history is intrinsically linked to the intensive research on opium alkaloids that took place in the early 20th century. Early discussions on its structure and nomenclature were documented by Small and Lutz in 1932 in the "Chemistry of the Opium Alkaloids" and by Henry in "Plant Alkaloids" in 1939.[1] A key publication by Morris and Small in 1934 detailed its preparation from thebaine, codeinone, or b-ethylthiocodide.[1] Thebaine, a minor constituent of opium, is chemically similar to morphine and codeine but exhibits stimulatory rather than depressant effects.[2] this compound A, with its distinct enone-containing C-ring, was recognized as a crucial precursor for accessing morphine and codeine, as demonstrated in the seminal work by Gates.[3]

Over the decades, several total syntheses of this compound have been developed. In 1992, the Tius group reported a 24-step synthesis of racemic this compound A.[3][4] More recently, a 22-step racemic synthesis was described by Metz, featuring an intramolecular nitrone cycloaddition and a Heck cyclization.[3][5] A significant breakthrough was the first asymmetric synthesis of (−)-thebainone A by Dong's group in 2021, which was achieved in 13 to 14 steps.[3][6][7][8][9] This deconstructive strategy utilized an enantioselective C−C bond activation and a C−O bond cleavage.[3][6][7][8]

Chemical and Physical Properties

This compound is a crystalline solid with specific optical rotation. Its solubility varies across different solvents, being soluble in chloroform, benzene, and acetone, but only sparingly soluble in ether, alcohol, and methanol.[1] One gram of this compound dissolves in 250 ml of water.[1]

| Property | Value |

| CAS Registry Number | 467-98-1 |

| Molecular Formula | C18H21NO3 |

| Molecular Weight | 299.36 g/mol |

| Melting Point | 146°C |

| Optical Rotation | [a]D28 -47° (c = 1.16 in 95% alc) |

| Appearance | Crystals from ethyl acetate |

| Solubility in Water | 1 g / 250 ml |

| Percent Composition | C 72.22%, H 7.07%, N 4.68%, O 16.03% |

Table 1: Physicochemical Properties of this compound.[1][10]

Experimental Protocols

General Alkaloid Extraction and Analysis

The analysis of alkaloids like this compound from natural sources or reaction mixtures typically involves extraction followed by chromatographic and spectroscopic analysis.

Protocol for Qualitative Detection of Alkaloids:

-

Extraction: The plant material is dried, powdered, and extracted with ethanol (B145695) via solvent distillation.[11] For qualitative tests, a crude extract can be used.[11]

-

Mayer's Test: To approximately 3 ml of the extract, a few drops of Mayer's reagent are added. A white or yellow precipitate indicates the presence of alkaloids.[11]

-

Dragendorff's Test: To about 3 ml of the extract, a few drops of Dragendorff's reagent are added. A brownish-red precipitate suggests the presence of alkaloids.[11]

Asymmetric Total Synthesis of (−)-Thebainone A (Dong, 2021)

The first enantioselective total synthesis of (−)-thebainone A was a significant achievement, proceeding in 13 steps with an overall yield of 4.7%.[3] A key step in this synthesis is the rhodium-catalyzed asymmetric "cut-and-sew" transformation.[3]

Key Reaction Step:

The reaction is carried out on a 0.1 mmol scale of the substrate with [Rh(COD)2]NTf2 (5 mol%) and (R)-DTBM-segphos (6 mol%) in 1,2-DFB (1 mL) at 130°C for 48 hours.[3] This step is crucial for establishing the quaternary stereocenter and the fused A/B/C ring structure of this compound.[3]

Biological Significance and Signaling Pathways

This compound itself is not used therapeutically but is a critical intermediate in the synthesis of several clinically important opioids, including hydrocodone, hydromorphone, oxycodone, and oxymorphone.[2][12][13][14] These compounds primarily exert their analgesic effects through the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[15]

Activation of the MOR by an agonist like morphine initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels.[16] Furthermore, MOR activation can trigger the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinase (ERK) 1/2.[16] Chronic morphine treatment has been shown to upregulate ERK 1/2 phosphorylation.[16] Another important signaling pathway involves phosphoinositide 3-kinase γ (PI3Kγ) and protein kinase B (AKT), which can lead to the production of nitric oxide and the activation of KATP channels, contributing to the peripheral analgesic effects of morphine.[17]

Conclusion

This compound represents a fascinating chapter in the chemistry of natural products. From its initial characterization in the early 20th century to its recent asymmetric total synthesis, it has remained a target of significant interest for synthetic chemists. While devoid of therapeutic application itself, its role as a key precursor in the synthesis of potent opioid analgesics underscores its enduring importance in medicinal chemistry and drug development. The ongoing efforts to develop more efficient and stereoselective synthetic routes to this compound and its derivatives will continue to shape the future of opioid research.

References

- 1. This compound [drugfuture.com]

- 2. Thebaine - Wikipedia [en.wikipedia.org]

- 3. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis of (±)-Thebainone A by Intramolecular Nitrone Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C18H21NO3 | CID 11055653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. Dual Reactivity of the Alkaloid Thebaine and Its Derivatives Towards Acetylenes and the Synthetic Potential Thereof [ineosopen.org]

- 13. researchgate.net [researchgate.net]

- 14. US7928234B2 - Conversion of thebaine to morphine derivatives - Google Patents [patents.google.com]

- 15. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor | springermedizin.de [springermedizin.de]

- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Thebainone: A Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for thebainone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the toxicological profiles of structurally related and clinically significant opioids, namely thebaine, codeine, and morphine. The information presented herein is intended for research and professional reference and should be interpreted with the understanding that it is largely an extrapolation based on chemical similarity. Definitive toxicological assessment of this compound would require specific experimental studies.

Introduction

This compound is a morphinan (B1239233) alkaloid and a key intermediate in the biosynthesis of morphine and other opioids. As a derivative of thebaine, it shares a structural backbone with numerous pharmacologically active compounds. Understanding the toxicological profile of this compound is crucial for its potential role in drug development, as a reference standard in forensic analysis, and for assessing the impurity profile of related opioids. This document synthesizes available data on related compounds to construct a presumptive toxicological profile for this compound, outlines standard experimental protocols for its definitive assessment, and illustrates relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,9R,10R)-3-hydroxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5,11-tetraen-13-one | [1] |

| Molecular Formula | C₁₈H₂₁NO₃ | [1] |

| Molecular Weight | 299.36 g/mol | [1] |

| CAS Number | 467-98-1 | [1] |

Presumptive Toxicological Profile

Due to the scarcity of direct toxicological data for this compound, this section extrapolates potential toxicities based on its structural analogs: thebaine, codeine, and morphine.

Acute Toxicity

The acute toxicity of opioids is primarily characterized by their effects on the central nervous system, leading to respiratory depression, which is the main cause of fatality in overdose cases.[2][3] The LD50 (lethal dose, 50%) values for related opioids in rodents are presented in Table 2 for comparative purposes. Thebaine exhibits higher acute toxicity compared to morphine and codeine.[4] Given its structural similarity, this compound's acute toxicity is likely to be significant and warrants careful handling.

Table 2: Acute Oral LD50 Values of Structurally Related Opioids in Rodents

| Compound | Species | Oral LD50 (mg/kg) | Reference |

| Thebaine | Mouse | 54 | [4] |

| Rat | 114 | [4] | |

| Codeine | Mouse | 250 | [4] |

| Rat | 427 | [4][5] | |

| Morphine | Mouse | 524 | [4] |

| Rat | 335 | [4] |

Adverse Effects

The adverse effects of this compound are anticipated to be consistent with those of other mu-opioid receptor agonists. These effects are dose-dependent and can affect multiple organ systems.

Table 3: Predicted Adverse Effects of this compound Based on Structurally Related Opioids

| System | Predicted Adverse Effects | References |

| Central Nervous System | Sedation, drowsiness, dizziness, euphoria, dysphoria, confusion, potential for seizures at high doses.[1][6][7][8][9] | [1][6][7][8][9] |

| Respiratory System | Respiratory depression, characterized by slow and shallow breathing, is a primary and potentially fatal effect.[2][3][7][9][10] | [2][3][7][9][10] |

| Cardiovascular System | Hypotension (low blood pressure), bradycardia (slow heart rate), and peripheral vasodilation. Opioid withdrawal can lead to hypertension and tachycardia.[11][12][13][14] | [11][12][13][14] |

| Gastrointestinal System | Nausea, vomiting, and constipation are very common.[6][7][8][9][15][16][17] | [6][7][8][9][15][16][17] |

| Endocrine System | Chronic use may lead to hypogonadism and hormonal imbalances.[1] | [1] |

| Other | Itchiness, sweating, and potential for physical and psychological dependence with prolonged use.[1][6][8][9] | [1][6][8][9] |

Metabolism and Pharmacokinetics

The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of its precursor, thebaine, it is highly probable that this compound is metabolized by the cytochrome P450 (CYP) enzyme system in the liver. The primary metabolic pathways for thebaine are O-demethylation at the 3- and 6-positions. Specifically, CYP2D6 is responsible for O³-demethylation, while CYP3A4 and CYP3A5 catalyze O⁶-demethylation. Given that this compound possesses a similar structure, it is anticipated to undergo metabolism via these same enzymatic pathways.

Receptor Binding Profile

Genotoxicity and Developmental Toxicity

Genotoxicity

There are no specific genotoxicity studies on this compound. A standard battery of in vitro and in vivo tests would be required to assess its genotoxic potential. These would include an Ames test for bacterial reverse mutation, an in vitro micronucleus assay, and an in vivo micronucleus test in rodents.[18][19][20]

Developmental Toxicity

The developmental toxicity of this compound has not been evaluated. As with other opioids, there is a potential for adverse effects on fetal development, and maternal use during pregnancy could lead to neonatal withdrawal syndrome.[15] Definitive assessment would require studies following guidelines such as OECD 414.

Experimental Protocols

To definitively characterize the toxicological profile of this compound, a series of standardized in vitro and in vivo studies would be necessary. The following sections outline the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.

-

Test System: Rodents (typically rats), single sex (usually females).

-

Dosing: Oral gavage. A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure:

-

A single animal is dosed at the starting level.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, two more animals are dosed at the same level.

-

If the animal dies, the next lower dose level is used for the next animal.

-

The procedure continues until a stopping criterion is met (e.g., survival at a certain dose level).

-

-

Endpoint: Classification into a GHS (Globally Harmonized System) toxicity category based on the observed outcomes.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the potential of a substance to induce gene mutations.[19][20]

-

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

-

Procedure:

-

Bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Plates are incubated for 48-72 hours.

-

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid) compared to the control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[18]

-

Test System: Rodents (typically mice or rats).

-

Dosing: Administration of this compound, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Procedure:

-

Animals are treated with this compound.

-

Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after treatment).

-

Samples are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).

-

The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.

-

Test System: Pregnant rodents (typically rats) or non-rodents (rabbits).

-

Dosing: Daily oral administration of this compound from implantation to the day before scheduled cesarean section.

-

Procedure:

-

Mated female animals are dosed daily during gestation.

-

Maternal clinical signs, body weight, and food consumption are monitored.

-

On the day before expected delivery, females are euthanized, and a cesarean section is performed.

-

The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Endpoint: Determination of the no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity.

Signaling Pathways

This compound, as a morphinan alkaloid, is presumed to exert its primary pharmacological and toxicological effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway following mu-opioid receptor activation is depicted below.

Conclusion

While direct toxicological data for this compound is lacking, its structural similarity to potent opioids like thebaine, codeine, and morphine strongly suggests a significant toxicological potential, primarily mediated by opioid receptors. The key toxicities are expected to include dose-dependent respiratory depression, central nervous system effects, and gastrointestinal complications. Furthermore, the potential for dependence and abuse should be considered. Definitive characterization of this compound's toxicological profile requires a comprehensive set of in vitro and in vivo studies following established international guidelines. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to safely handle and evaluate the toxicological properties of this compound.

References

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (-)-Thebainone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thebainone Derivatives: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thebainone, a semi-synthetic morphinan (B1239233) alkaloid, serves as a critical scaffold in medicinal chemistry for the development of a diverse array of opioid receptor modulators. Derived from thebaine, a natural product of the opium poppy (Papaver somniferum), this compound and its derivatives have been instrumental in the creation of clinically significant analgesics, antagonists for opioid overdose, and treatments for opioid use disorder.[1][2] The unique bridged carbocyclic framework of this compound offers a versatile platform for structural modifications, enabling the fine-tuning of pharmacological activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively).[3][4] This technical guide provides an in-depth exploration of the synthesis, quantitative pharmacology, and potential therapeutic applications of this compound derivatives, with a focus on experimental methodologies and the underlying signaling pathways.

Synthesis of this compound Derivatives

The chemical manipulation of this compound and its precursors, primarily thebaine and oripavine, has given rise to a vast library of pharmacologically active compounds. Key synthetic transformations include Diels-Alder reactions, Grignard additions, N-demethylation, and O-demethylation.

Key Synthetic Intermediates and Reactions:

-

Thevinone (B101640): A pivotal intermediate, thevinone is synthesized via a Diels-Alder reaction between thebaine and methyl vinyl ketone.[5] This reaction introduces a 7α-acetyl group and an endo-etheno bridge, significantly altering the pharmacological profile.

-

Oripavine Derivatives: Oripavine, the 3-O-demethylated analog of thebaine, is another crucial starting material.[6][7] Its derivatives are often more potent than their thebaine counterparts due to the free phenolic hydroxyl group, which is a key pharmacophore for opioid receptor interaction.

-

Bentley Compounds: This class of highly potent opioids is derived from thevinone and related structures through Grignard reactions, introducing a tertiary alcohol at the C7 position.[6]

-

Buprenorphine Synthesis: A prominent example of a clinically used thebaine derivative, buprenorphine synthesis involves a multi-step sequence including a Diels-Alder reaction, Grignard addition of a tert-butyl group, N-demethylation, and subsequent N-alkylation with a cyclopropylmethyl group.[8][9][10][11][12]

A generalized workflow for the synthesis of many this compound derivatives is depicted below:

Quantitative Pharmacology of this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their binding affinities and functional activities at the opioid receptors. These parameters are typically quantified using in vitro pharmacological assays.

Opioid Receptor Binding Affinities

The binding affinity of a compound for a receptor is commonly expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. The following table summarizes the reported Ki values for a selection of this compound derivatives and related opioids at human MOR, DOR, and KOR.

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference(s) |

| Morphine | 1.2 | >1000 | >1000 | [13] |

| Buprenorphine | <1 | ~10 | ~10 | [14] |

| Etorphine | <0.1 | <0.1 | <0.1 | [15] |

| Naltrexone | <1 | <1 | <1 | [4] |

| Oripavine | ~1 | >100 | >100 | [6] |

| Thebaine | >1000 | >1000 | >1000 | [14] |

| Hydrocodone | 19.8 | - | - | [13] |

| Hydromorphone | 0.6 | - | - | [13] |

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

Synthesis of Thevinone from Thebaine

Objective: To synthesize thevinone via a Diels-Alder reaction.

Materials:

-

Thebaine

-

Methyl vinyl ketone (MVK)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of thebaine in toluene is prepared in a round-bottom flask under an inert atmosphere.

-

Methyl vinyl ketone is added to the solution.

-

The reaction mixture is heated to reflux for several hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield thevinone.[5]

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a this compound derivative for an opioid receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR)

-

Radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR)

-

Test compound (this compound derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]

Signaling Pathways of this compound Derivatives